molecular formula C17H20N2O4 B5657604 methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate

methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate

Cat. No. B5657604
M. Wt: 316.35 g/mol
InChI Key: VDLXXUWKCVPIPV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate belongs to the class of quinoline derivatives, known for their versatile chemical properties and significance in medicinal chemistry. Quinoline derivatives are explored for their potential biological activities and applications in various chemical reactions.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, methods include the Friedländer synthesis starting from anthranilic acids or via cyclization reactions of isatoic anhydrides with ethyl acetoacetate (Jentsch et al., 2018), and the Buchwald–Hartwig amination to introduce morpholinyl groups (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, often substituted with various functional groups that significantly impact their chemical behavior and interaction with biological targets. X-ray diffraction and NMR techniques are commonly used to elucidate the structures (Kovalenko et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, providing access to a wide range of compounds with diverse properties. Their reactivity can be influenced by the nature and position of substituents on the quinoline nucleus (Avetisyan et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, can vary significantly depending on the substitution pattern and the presence of functional groups. These properties are essential for determining the compound's suitability for various applications and for designing new derivatives with desired characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical properties, are crucial for the application of quinoline derivatives in dye chemistry, as sensors, or in medicinal chemistry. The interaction with DNA and potential biological activities are often investigated through computational studies and in vitro assays, providing insights into their mechanism of action and therapeutic potential (Bonacorso et al., 2018).

properties

IUPAC Name

methyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-14(10-19-5-7-23-8-6-19)16(20)13-9-12(17(21)22-2)3-4-15(13)18-11/h3-4,9H,5-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLXXUWKCVPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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